molecular formula C18H20ClN B8072029 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride

3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride

Cat. No.: B8072029
M. Wt: 285.8 g/mol
InChI Key: RORPISXZYQUJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride is a chemical compound with the molecular formula C18H20ClN It is a derivative of benzazepine, a bicyclic compound containing a benzene ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride typically involves the following steps:

    Formation of the Benzazepine Core: The initial step involves the formation of the benzazepine core through a cyclization reaction. This can be achieved using various cyclization agents and conditions.

    Introduction of the Phenylmethyl Group: The phenylmethyl group is introduced through a substitution reaction, often using benzyl chloride as the reagent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzazepine derivatives.

Scientific Research Applications

3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride involves its interaction with specific molecular targets. The compound is believed to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological pathways. This interaction can lead to various physiological effects, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine: A similar compound with a trifluoroacetyl group instead of a phenylmethyl group.

    1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-3-(phenylmethyl): The free base form of the hydrochloride salt.

Uniqueness

3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for various research applications, particularly in the field of medicinal chemistry.

Properties

IUPAC Name

10-benzyl-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N.ClH/c1-2-6-14(7-3-1)11-19-12-15-10-16(13-19)18-9-5-4-8-17(15)18;/h1-9,15-16H,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORPISXZYQUJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC=C23)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.